Epicholesterol-2,2,3,4,4,6-d6

Stable Isotope Dilution LC-MS/MS Lipidomics

In lipidomics, unlabeled epicholesterol co-elutes with endogenous cholesterol, causing ion suppression and unreliable quantification. Epicholesterol-2,2,3,4,4,6-d6 solves this with a +6 Da mass shift and 3α-OH stereochemistry that chromatographically resolves both cholesterol and its β-epimer. • ≥98 atom % D enrichment supports sub-picomole detection (method LOD ~2.2 pmol, LOQ ~7.2 pmol). • Matched matrix effect ensures accurate epicholesterol quantitation in plasma, tissue, and food matrices. • Ambient shipping; long-term storage at -20°C as powder.

Molecular Formula C27H46O
Molecular Weight 392.7 g/mol
Cat. No. B15143299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicholesterol-2,2,3,4,4,6-d6
Molecular FormulaC27H46O
Molecular Weight392.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D
InChIKeyHVYWMOMLDIMFJA-LPWOMTTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epicholesterol-2,2,3,4,4,6-d6: Deuterated Sterol Internal Standard with Defined Isotopic Enrichment and Stereochemical Identity


Epicholesterol-2,2,3,4,4,6-d6 (CAS 92543-07-2) is a deuterium-labeled analogue of epicholesterol, a stereoisomer of cholesterol. The compound carries six deuterium atoms at the 2, 2, 3, 4, 4, and 6 positions . It is categorized as a stable isotope-labeled internal standard (SIL-IS) primarily used in mass spectrometry (MS)-based quantification of lipids and sterols [1]. The molecular formula is C27H40D6O, with a molecular weight of 392.7 g/mol and a specified isotopic enrichment of ≥98 atom % D .

Why Unlabeled Epicholesterol or Generic Cholesterol-d6 Cannot Replace Epicholesterol-2,2,3,4,4,6-d6 in Quantitative Sterol Analysis


In lipidomics and sterol quantification, the selection of an internal standard directly determines analytical accuracy. Unlabeled epicholesterol (CAS 474-77-1) co-elutes with endogenous cholesterol, causing ion suppression and compromised quantification [1]. Generic cholesterol-d6 (CAS 92543-08-3) shares the same deuterium labeling pattern but possesses a 3β-OH configuration that does not resolve the stereoisomeric separation required for epicholesterol-specific workflows [2]. Epicholesterol-2,2,3,4,4,6-d6 uniquely combines a +6 Da mass shift with the 3α-OH stereochemistry, enabling chromatographic resolution from both endogenous cholesterol and its β-epimer while providing a matched matrix effect for epicholesterol quantitation .

Quantitative Differentiation of Epicholesterol-2,2,3,4,4,6-d6 Against Closest Analytical Alternatives


Isotopic Enrichment: 98 atom % D Enables Sub-pmol Detection Limits in LC-MS/MS

Epicholesterol-2,2,3,4,4,6-d6 is supplied with a certified isotopic enrichment of 98 atom % D . In contrast, unlabeled epicholesterol contains 0% deuterium, and generic cholesterol-d6 (CAS 92543-08-3) is often available at variable enrichments (typically 97-98% but not stereospecifically defined for epicholesterol workflows) [1]. The high enrichment minimizes isotopic overlap with the unlabeled analyte, enabling a detection limit of 2.2 pmol and quantification limit of 7.2 pmol in LC/APCI-MS/MS SRM mode when a structurally analogous d6-labeled internal standard is employed [2].

Stable Isotope Dilution LC-MS/MS Lipidomics

Stereochemical Specificity: 3α-OH Configuration Provides Orthogonal Separation from Endogenous Cholesterol (3β-OH)

Epicholesterol-2,2,3,4,4,6-d6 possesses a 3α-OH stereochemistry, whereas endogenous cholesterol and its common deuterated internal standard (cholesterol-2,2,3,4,4,6-d6) both have a 3β-OH configuration [1]. This stereochemical difference allows epicholesterol-d6 to be chromatographically resolved from cholesterol on standard reversed-phase columns, preventing co-elution interference [2]. Unlabeled epicholesterol shares the same 3α-OH configuration but lacks the mass shift needed for MS differentiation.

Sterol Analysis Chiral Chromatography Internal Standard Selection

Defined Deuterium Labeling Pattern: Six Non-Exchangeable Deuterium Atoms at Positions 2,2,3,4,4,6

The compound carries six deuterium atoms specifically at positions 2, 2, 3, 4, 4, and 6 of the sterol nucleus [1]. This pattern yields a +6 Da mass shift (m/z 375.2 for the [M+H-H2O]+ fragment vs m/z 369.2 for unlabeled cholesterol) [2]. Alternative deuterated sterols such as 25,26,26,26,27,27,27-d7-cholesterol have a +7 Da shift but differ in labeling site and may exhibit altered chromatographic retention due to side-chain deuteration . The specific nuclear deuteration of epicholesterol-d6 ensures minimal isotopic effect on retention time while providing sufficient mass separation for SRM workflows.

Deuterium Labeling Mass Shift Stable Isotope Dilution

Purity Specification: ≥95% Chemical Purity Supports Reproducible Quantitative Workflows

Vendor technical datasheets specify a chemical purity of ≥95% for epicholesterol-2,2,3,4,4,6-d6 . This meets the minimum purity requirement for use as an internal standard in validated bioanalytical methods, where impurities >5% can introduce bias in calibration curves [1]. Unlabeled epicholesterol reference standards are also available at ≥95% purity, but lack the isotopic labeling necessary for MS-based quantification .

Analytical Standard Purity Method Validation

Recommended Applications for Epicholesterol-2,2,3,4,4,6-d6 Based on Quantitative Differentiation Evidence


Absolute Quantification of Epicholesterol in Biological Matrices by LC-MS/MS

Employ epicholesterol-2,2,3,4,4,6-d6 as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of epicholesterol in plasma, tissue, or cell lysates. The +6 Da mass shift and 3α-OH stereochemistry enable chromatographic resolution from endogenous cholesterol while ensuring matched ionization efficiency . The 98 atom % D isotopic enrichment supports sub-picomole detection limits, as demonstrated in analogous d6-cholesterol methods achieving 2.2 pmol LOD and 7.2 pmol LOQ .

Metabolic Tracer Studies Requiring Stereospecific Tracking of Cholesterol Epimers

Use epicholesterol-2,2,3,4,4,6-d6 as a metabolic tracer to distinguish the uptake, esterification, or efflux of the 3α-OH epimer from the more abundant 3β-OH cholesterol. The non-exchangeable deuterium label allows tracking via MS without altering the stereochemical behavior of the molecule, as inferred from deuterium NMR studies showing distinct membrane orientations of cholesterol and epicholesterol .

Method Development and Validation for Sterol Profiling in Food and Dietary Supplements

Incorporate epicholesterol-2,2,3,4,4,6-d6 as an internal standard during the development of LC-MS/MS methods for quantifying cholesterol and its epimers in edible oils, dairy products, or nutritional supplements. The compound's high isotopic enrichment (98 atom % D) and defined purity (≥95%) meet the criteria for method validation parameters including accuracy, precision, and matrix effect assessment .

Calibration of High-Resolution Mass Spectrometry (HRMS) Platforms for Sterol Lipidomics

Deploy epicholesterol-2,2,3,4,4,6-d6 as a retention time and mass calibration standard in untargeted lipidomics workflows. The compound's well-defined retention characteristics on reversed-phase columns—due to nuclear rather than side-chain deuteration—provide a stable reference point for aligning sterol elution windows across LC-HRMS runs .

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